1,2-Bis(4-bromophenyl)ethene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Sonogashira cross-coupling reaction used to prepare bis(phenylethynyl)thiophenes , and the McMurry-type reductive coupling for trans-1,2-bis(2-pyrrolyl)ethenes . Additionally, a palladium-catalyzed annulation of diborylalkenes with bromoethenylarenes is described, which could potentially be adapted for the synthesis of 1,2-bis(4-bromophenyl)ethene .
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques like single-crystal X-ray diffraction . These studies reveal the geometry and confirm the expected structures of the synthesized compounds. For instance, the crystal structure of 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl shows a molecule with a center of symmetry .
Chemical Reactions Analysis
The chemical reactions involving related compounds include reversible photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which exhibit photochromic properties . Moreover, intramolecular metal-mediated [4 + 2] cycloaddition reactions are described for metal complexes with diazadiene ligands . These reactions highlight the reactivity and potential applications of ethene derivatives in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by spectroscopic methods such as NMR, IR, Raman, and mass spectroscopy . The photophysical properties, such as absorption and emission spectra, quantum yields, and lifetimes, are also measured to understand the behavior of these compounds under different conditions . The stability and photochromic performance of certain derivatives are tested, showing that they can withstand repeated coloration/decoloration cycles .
Scientific Research Applications
1. Synthesis of Single-Molecule Diodes
- Application Summary: This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Methods of Application: The compound is synthesized using the so far unexplored unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .
- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .
2. Bifunctional Imidazolium Linked Tetraphenylethene Based Conjugated Microporous Polymers
- Application Summary: The compound is used in the synthesis of bimine-linked conjugated microporous polymers (CMPs), namely TPET-Bimine and PT-Bimine CMPs .
- Methods of Application: The process involves coupling the (1E,2E)-N1,N2-bis(4-bromophenyl)ethane-1,2-diimine (Bimine-Br2) building block with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TPET) and 1,3,6,8-tetraethynylpyrene (PT) units .
- Results or Outcomes: TPET-Bimine CMP demonstrates superior thermal stability (Td10 = 390 °C) with a char yield of 67 wt% and the highest BET surface area of 451 m2 g−1 compared to the other samples .
3. Ablation of HeLa Cells
- Application Summary: The compound is used in the synthesis of (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission for ablation of HeLa cells .
- Methods of Application: The compound is used to create nanoparticles that can be used as an agent for cell imaging .
- Results or Outcomes: The nanoparticles showed green fluorescence when observed .
4. Superior Adsorptive Removal of Dyes from Water
- Application Summary: This compound is used in the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers (CMPs) for superior adsorptive removal of dyes from water .
- Methods of Application: The process involves Suzuki–Miyaura polymerizations of the novel (E)-1,2-bis(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (BITPE-4Bpin) with 1,2-bis(3,5-dibromophenyl)ethene (BIPE-4Br) .
- Results or Outcomes: The synthesized CMPs displayed high BET surface areas (up to 1400 m2 g−1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%) . The as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water; the maximum adsorption capacity for RhB was 1027 mg g−1 .
5. Selective Sensing of Amines
- Application Summary: This compound is used in the synthesis of aldehyde-functional group flanked (and aldehyde-free) CMPs TCMP-A (and TCMP) through a Pd-catalyzed direct arylation polymerization .
- Methods of Application: The process involves the polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophene-2-yl)terephthalaldehyde or 1,4-di(thiophen-2-yl)benzene .
- Results or Outcomes: The pendant aldehyde-functional group in TCMP-A enables selective fluorescent chemosensing of aliphatic and aromatic amines .
6. Pharmacokinetics
- Application Summary: “1,2-Bis(4-bromophenyl)ethene” is used in pharmacokinetic studies .
- Methods of Application: The compound is used in the study of drug absorption, distribution, metabolism, and excretion (ADME) properties .
- Results or Outcomes: The results of these studies can help in the design of new drugs with improved pharmacokinetic profiles .
4. Superior Adsorptive Removal of Dyes from Water
- Application Summary: This compound is used in the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers (CMPs) for superior adsorptive removal of dyes from water .
- Methods of Application: The process involves Suzuki–Miyaura polymerizations of the novel (E)-1,2-bis(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (BITPE-4Bpin) with 1,2-bis(3,5-dibromophenyl)ethene (BIPE-4Br) .
- Results or Outcomes: The synthesized CMPs displayed high BET surface areas (up to 1400 m2 g−1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%). In addition, the as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water; the maximum adsorption capacity for RhB was 1027 mg g−1 .
5. Selective Sensing of Amines
- Application Summary: This compound is used in the synthesis of aldehyde-functional group flanked (and aldehyde-free) CMPs TCMP-A (and TCMP) through a Pd-catalyzed direct arylation polymerization .
- Methods of Application: The process involves the polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophene-2-yl)terephthalaldehyde or 1,4-di(thiophen-2-yl)benzene .
- Results or Outcomes: The pendant aldehyde-functional group in TCMP-A enables selective fluorescent chemosensing of aliphatic and aromatic amines .
6. Pharmacokinetics
- Application Summary: “1,2-Bis(4-bromophenyl)ethene” is used in pharmacokinetic studies .
- Methods of Application: The compound is used in the study of drug absorption, distribution, metabolism, and excretion (ADME) properties .
- Results or Outcomes: The results of these studies can help in the design of new drugs with improved pharmacokinetic profiles .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)ethene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.